![molecular formula C16H19Si B12359355 t-Butyldiphenyl silane](/img/structure/B12359355.png)
t-Butyldiphenyl silane
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Overview
Description
t-Butyldiphenyl silane: is a chemical compound with the molecular formula C16H19Si . It is commonly used as a silylating reagent in organic synthesis, particularly for the protection of alcohols and the preparation of silyl ethers . The compound is known for its stability and resistance to acidic conditions, making it a valuable tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: t-Butyldiphenyl silane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as pyridine or 2,6-lutidine to facilitate the formation of the silyl ether .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: t-Butyldiphenyl silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Conditions often involve the use of halogenating agents or strong bases .
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
Key Applications
-
Pharmaceutical Intermediates
- t-Butyldiphenyl silane is extensively used in the synthesis of pharmaceutical compounds. It protects sensitive functional groups during the synthesis process, allowing for complex molecular structures to be constructed without unwanted side reactions. For instance, it has been employed in synthesizing p-benzophenoxazole, which exhibits activity against thromboxane receptors and is relevant for treating circulatory diseases .
- Silicification Agent
- Organic Synthesis
Case Study 1: Synthesis of p-Benzophenoxazole
In a study involving the synthesis of p-benzophenoxazole using this compound as a protective agent, researchers demonstrated its effectiveness in maintaining selectivity during complex reactions. The use of TBDPSCl allowed for high yields while minimizing side products, showcasing its utility in pharmaceutical applications .
Case Study 2: Protection of Alcohols
A detailed investigation into the protection of alcohols with this compound revealed its superior stability compared to other silyl protecting groups under acidic conditions. This study highlighted how TBDPS ethers could be selectively retained and removed under specific conditions, providing insights into optimizing synthetic routes in organic chemistry .
Comparative Data Table
Property/Characteristic | This compound | Other Silyl Protecting Groups |
---|---|---|
Stability Under Acidic Conditions | High | Moderate |
Reactivity with Alcohols | Selective | Varies |
Yield in Pharmaceutical Synthesis | High | Varies |
Removal Conditions | Hydrolysis | Depends on protecting group |
Mechanism of Action
The mechanism of action of t-Butyldiphenyl silane involves its ability to act as a silylating agent. The compound reacts with hydroxyl groups to form silyl ethers, protecting the hydroxyl group from further reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary . The molecular targets include hydroxyl groups in alcohols, phenols, and other compounds containing reactive hydrogen atoms .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Triisopropylsilyl chloride (TIPSCl)
- Trimethylsilyl chloride (TMSCl)
Comparison: t-Butyldiphenyl silane is unique due to its increased stability towards acidic conditions and nucleophilic species compared to other silylating agents. This stability arises from the steric bulk of the tert-butyl and diphenyl groups surrounding the silicon atom . While TBDMSCl and TIPSCl are also used for similar purposes, this compound offers greater resistance to acidic hydrolysis and is more selective in protecting primary hydroxyl groups .
Biological Activity
t-Butyldiphenyl silane (C16H19Si) is an organosilicon compound that has garnered attention in various fields, particularly in drug discovery and biochemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by its silane functional group attached to two phenyl groups and a tert-butyl group. Its chemical structure contributes to unique properties that facilitate interactions in biological systems.
Mechanisms of Biological Activity
-
Silicon's Role in Drug Discovery : Silicon-containing compounds like this compound have been shown to alter pharmacokinetic properties, such as:
- Bonding : Silicon can modify bond strength and favor the formation of bioisosteres, enhancing drug potency.
- Lipophilicity : Increased lipophilicity improves tissue distribution and cell penetration, which is crucial for drug efficacy .
- Metabolic Stability : The presence of silicon can lead to altered metabolic pathways, prolonging the half-life of therapeutic agents .
- Enzyme Interaction : Research indicates that this compound can act as a substrate or inhibitor for various enzymes. For instance, it has been utilized in spectrophotometric assays to quantify hydrolytic activity of enzymes like silicatein-α . This suggests its potential role in enzyme modulation and as a biochemical probe.
Case Study 1: Enzyme Inhibition
A study examined the inhibitory effects of this compound on human lysosomal α-L-fucosidase (FUCA1). The compound demonstrated competitive inhibition, suggesting its utility in studying fucosidase-related pathways in cellular models .
Case Study 2: Spectrophotometric Assays
In another investigation, this compound was employed as a colorimetric probe for fluoride ions. The results indicated that the compound can facilitate the determination of kinetic parameters for enzymatic reactions involving silicatein-α, highlighting its application in enzyme kinetics studies .
Biological Activity Data Table
Property | Description | Potential Application |
---|---|---|
Bonding Alteration | Changes bond strength and promotes bioisosteres | Drug design and optimization |
Lipophilicity Increase | Enhances tissue distribution and cell penetration | Improved pharmacokinetics |
Enzyme Modulation | Acts as substrate/inhibitor for various enzymes | Biochemical assays and therapeutic development |
Inhibition of FUCA1 | Demonstrates competitive inhibition | Targeting fucosidase-related disorders |
Properties
Molecular Formula |
C16H19Si |
---|---|
Molecular Weight |
239.41 g/mol |
InChI |
InChI=1S/C16H19Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
KTQKOGBTMNDCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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